molecular formula C20H22N4O4 B12191283 N-(3,4-dimethoxybenzyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-(3,4-dimethoxybenzyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B12191283
M. Wt: 382.4 g/mol
InChI Key: UUJQWNZXRACGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxybenzyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves a multi-step process:

    Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Butanamide Chain: The butanamide chain is introduced via a nucleophilic substitution reaction, where the benzotriazine core reacts with a suitable butanamide derivative.

    Introduction of the 3,4-Dimethoxybenzyl Group: The final step involves the alkylation of the intermediate compound with 3,4-dimethoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxybenzyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide: shares similarities with other benzotriazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the 3,4-dimethoxybenzyl group and the butanamide chain. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C20H22N4O4/c1-27-17-10-9-14(12-18(17)28-2)13-21-19(25)8-5-11-24-20(26)15-6-3-4-7-16(15)22-23-24/h3-4,6-7,9-10,12H,5,8,11,13H2,1-2H3,(H,21,25)

InChI Key

UUJQWNZXRACGND-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.